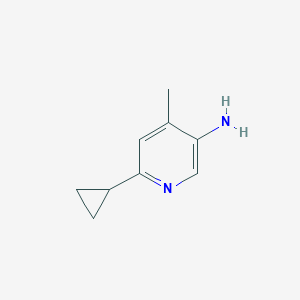

6-Cyclopropyl-4-methylpyridin-3-amine

Description

Significance of Aminopyridines in Organic Synthesis and Heterocyclic Chemistry

Aminopyridines are a cornerstone of heterocyclic chemistry, serving as versatile building blocks in the synthesis of a wide array of more complex molecules. The pyridine (B92270) ring, an aromatic heterocycle, imparts specific electronic and steric properties that are crucial for various industrial and research applications. The amino group substituent further enhances the chemical reactivity and functionality of the pyridine scaffold.

In organic synthesis, the amino group on the pyridine ring can act as a nucleophile, a directing group in electrophilic aromatic substitution, or a precursor for the formation of other functional groups. This reactivity makes aminopyridines invaluable intermediates in the preparation of pharmaceuticals, agrochemicals, and materials with tailored properties. Furthermore, the nitrogen atom in the pyridine ring can act as a ligand, enabling the formation of coordination complexes with various metals, which have applications in catalysis and materials science.

Role of Cyclopropyl (B3062369) Moieties in Molecular Design and Chemical Space Exploration

The cyclopropyl group, a three-membered carbocyclic ring, is a unique structural motif that has gained considerable attention in molecular design, particularly in the field of medicinal chemistry. Its incorporation into a molecule can have profound effects on its physicochemical and biological properties. The strained nature of the cyclopropane (B1198618) ring results in unique electronic properties, with the C-C bonds exhibiting a higher p-character than typical alkanes.

This distinct electronic nature allows the cyclopropyl group to act as a conformationally rigid linker or a bioisostere for other groups, such as a phenyl ring or a vinyl group. By introducing a cyclopropyl moiety, chemists can fine-tune a molecule's shape, lipophilicity, metabolic stability, and binding affinity to biological targets. The rigidity of the cyclopropyl group can also help in locking a molecule into a specific conformation, which can be advantageous for optimizing its interaction with a receptor or enzyme.

Overview of Research Directions for Substituted Pyridin-3-amines

Research into substituted pyridin-3-amines is a vibrant and expanding area. The diverse substitution patterns possible on the pyridine ring allow for the creation of a vast chemical space with a wide range of properties and potential applications. Current research often focuses on the development of novel synthetic methodologies to access these compounds efficiently and with high selectivity.

A significant driver of this research is the quest for new therapeutic agents. Many biologically active molecules contain the pyridin-3-amine scaffold, and researchers are actively exploring how different substituents impact their activity. For instance, the introduction of various functional groups can modulate a compound's ability to inhibit specific enzymes or interact with particular receptors, leading to the development of new drugs for a variety of diseases.

Scope and Academic Relevance of Investigating 6-Cyclopropyl-4-methylpyridin-3-amine

The academic pursuit of understanding such molecules lies in predicting their chemical reactivity, exploring potential synthetic routes, and characterizing their physical and spectroscopic properties. By studying this compound, researchers can gain valuable insights into the fundamental principles of heterocyclic chemistry and the strategic use of substituents to modulate molecular properties. Although detailed experimental data for this specific compound is scarce, its structural features suggest it could be a valuable building block in medicinal chemistry and materials science.

Below is a table of compounds that are structurally related to this compound, for which some physical and chemical data are available. This information can provide a basis for estimating the properties of the target compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Amino-4-methylpyridine (B17607) | C6H8N2 | 108.14 | 102-107 |

| 6-Methylpyridin-3-amine | C6H8N2 | 108.14 | 61-63 |

| 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | 142.59 | 65-70 |

This data is for illustrative purposes to show the properties of similar compounds and is not the data for this compound itself.

Detailed Research Findings

As of the current literature survey, there are no specific, detailed research findings published for the compound this compound. However, we can infer potential research directions and expected findings based on the extensive research conducted on its constituent chemical moieties.

Research on similarly substituted pyridin-3-amine derivatives often involves their synthesis and subsequent evaluation in various biological assays. For example, a study on a related compound, (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile, highlighted the contribution of the substituted pyridin-3-amine group to the compound's potency and in vivo properties as a corticotropin-releasing factor-1 receptor antagonist. researchgate.net This suggests that this compound could also serve as a key intermediate in the synthesis of biologically active molecules.

Furthermore, the synthesis of related 3-amino-4-methylpyridines is an active area of research, with various methods being developed to improve efficiency and yield. google.com These synthetic strategies could potentially be adapted for the preparation of this compound.

The table below outlines the types of research data that would be valuable for characterizing this compound, though this data is not currently available.

| Data Type | Description | Potential Application |

| Spectroscopic Data (NMR, IR, MS) | Provides information on the molecular structure and connectivity of atoms. | Structural elucidation and confirmation of synthesis. |

| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystal. | Understanding solid-state packing and intermolecular interactions. |

| Reactivity Studies | Investigates how the compound behaves in various chemical reactions. | Development of new synthetic routes and applications as a chemical intermediate. |

| Biological Screening | Assesses the compound's activity against various biological targets. | Discovery of potential new therapeutic agents. |

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

6-cyclopropyl-4-methylpyridin-3-amine |

InChI |

InChI=1S/C9H12N2/c1-6-4-9(7-2-3-7)11-5-8(6)10/h4-5,7H,2-3,10H2,1H3 |

InChI Key |

NPRIQHOZLOUQHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1N)C2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Cyclopropyl 4 Methylpyridin 3 Amine and Analogous Pyridin 3 Amines

Retrosynthetic Analysis of the 6-Cyclopropyl-4-methylpyridin-3-amine Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection pathways. The primary disconnections involve the carbon-nitrogen bond of the amine and the carbon-carbon bonds that form the pyridine (B92270) ring or attach the substituents.

One logical approach begins with the disconnection of the C-N bond, suggesting a late-stage introduction of the amino group. This could be achieved from a corresponding 3-halopyridine or 3-nitropyridine (B142982) precursor. This leads to the key intermediate, 3-halo-6-cyclopropyl-4-methylpyridine or 3-nitro-6-cyclopropyl-4-methylpyridine.

Further disconnection of the cyclopropyl (B3062369) group via a C-C bond cleavage points towards a palladium-catalyzed cross-coupling reaction. This strategy would utilize a 6-halo-4-methylpyridin-3-amine derivative and a cyclopropylboronic acid or a related organometallic reagent.

Alternatively, a more fundamental approach involves the deconstruction of the pyridine ring itself. This would entail a condensation reaction of smaller, acyclic precursors, which would be assembled to form the desired substituted pyridine core in one or more steps. This approach offers the advantage of building the desired substitution pattern directly into the ring formation process.

Classical Synthetic Approaches for Pyridin-3-amine Formation

Classical methods for the synthesis of pyridin-3-amines have been well-established for decades and often involve the construction of the pyridine ring followed by the introduction or modification of functional groups.

Condensation Reactions in Pyridine Ring Construction

Various condensation reactions can be employed to construct the pyridin-3-amine skeleton from acyclic precursors. The Kröhnke pyridine synthesis, for instance, involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297). wikipedia.orgdrugfuture.comnih.gov This method allows for the formation of highly substituted pyridines. While not a direct route to 3-aminopyridines, modifications and appropriate choice of starting materials can lead to precursors that can be converted to the desired amine.

A general representation of a multi-component condensation reaction to form a substituted pyridine is shown below:

| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product |

| α,β-Unsaturated Ketone | β-Ketoester | Ammonia (B1221849) | Heat, Acid or Base catalyst | Substituted Dihydropyridine (B1217469) |

The resulting dihydropyridine would then be oxidized to the corresponding pyridine. The specific placement of the amino group would depend on the nature of the starting materials.

Nitration-Reduction Sequences for Amine Introduction

A common and reliable method for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. This involves the electrophilic nitration of a pre-existing 6-cyclopropyl-4-methylpyridine, followed by the reduction of the resulting nitro group to an amine.

The nitration of pyridines typically requires harsh conditions, such as fuming sulfuric acid and nitric acid, due to the electron-deficient nature of the pyridine ring, which is further deactivated by the protonation of the ring nitrogen under acidic conditions. The position of nitration is influenced by the existing substituents. For a 2-substituted pyridine, nitration often occurs at the 3- or 5-position. The presence of both a cyclopropyl and a methyl group would direct the incoming nitro group, with the 3-position being a likely site.

Once the nitro-substituted pyridine is obtained, the nitro group can be reduced to an amine using various reducing agents.

| Starting Material | Nitrating Agent | Reduction Method | Product |

| 2-Cyclopropyl-4-methylpyridine | HNO₃/H₂SO₄ | Fe/HCl or H₂, Pd/C | This compound |

| 2-Substituted Pyrimidine-4,6-dione | H₂SO₄ | - | 5,5-gem-dinitropyrimidine-4,6-dione nih.gov |

It is important to note that the cyclopropyl group can be sensitive to strongly acidic or oxidative conditions, which might pose a challenge for this synthetic route. hyphadiscovery.com

Halogenation and Subsequent Amination Strategies

Another classical approach involves the halogenation of a suitable pyridine precursor, followed by nucleophilic substitution with an amine source. For the synthesis of this compound, this would entail the preparation of a 3-halo-6-cyclopropyl-4-methylpyridine.

The direct halogenation of pyridines can be challenging and may lead to a mixture of products. However, regioselective halogenation can often be achieved by controlling the reaction conditions and the nature of the halogenating agent.

Once the 3-halopyridine is in hand, the amino group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. However, 3-halopyridines are generally less reactive towards SNAr than their 2- and 4-halo counterparts. The Chichibabin reaction, which involves the direct amination of pyridines using sodium amide, typically occurs at the 2- or 6-position and would not be suitable for the synthesis of a 3-aminopyridine (B143674). wikipedia.orgwikipedia.orgresearchgate.net Therefore, more forcing conditions or the use of a catalyst is often necessary for the amination of 3-halopyridines.

Advanced Catalytic Methods for Pyridine Functionalization

Modern synthetic chemistry has seen the advent of powerful catalytic methods that allow for the efficient and selective functionalization of heterocyclic compounds, including pyridines.

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic molecules. These reactions can be employed for both the introduction of the cyclopropyl group and the formation of the C-N bond of the amine.

Suzuki-Miyaura Coupling for C-C Bond Formation:

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. audreyli.comresearchgate.netresearchgate.netnih.gov In the context of synthesizing this compound, this reaction could be used to introduce the cyclopropyl group at the 6-position of a pre-functionalized pyridine ring. For example, a 3-amino-6-chloro-4-methylpyridine could be coupled with cyclopropylboronic acid.

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Product |

| 3-Amino-6-chloro-4-methylpyridine | Cyclopropylboronic acid | Pd(OAc)₂ / P(Cy)₃ | K₃PO₄ | Toluene (B28343)/H₂O | This compound audreyli.com |

| Aryl Chlorides | Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene | Aryl Cyclopropanes nih.gov |

The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.

Buchwald-Hartwig Amination for C-N Bond Formation:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide/triflate and an amine. chemspider.com This method is particularly useful for the amination of 3-halopyridines, which are often poor substrates for traditional SNAr reactions.

For the synthesis of this compound, a 3-bromo-6-cyclopropyl-4-methylpyridine could be coupled with ammonia or an ammonia equivalent in the presence of a suitable palladium catalyst and a strong base.

| Aryl Halide | Amine Source | Catalyst System | Base | Solvent | Product |

| 3-Bromo-6-cyclopropyl-4-methylpyridine | NH₃ or Benzophenone imine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | This compound chemspider.com |

| 3-Halo-2-aminopyridines | Primary/Secondary Amines | RuPhos/BrettPhos precatalysts | LiHMDS | Toluene | N³-substituted-2,3-diaminopyridines nih.gov |

The development of specialized ligands and pre-catalysts has significantly expanded the scope and efficiency of the Buchwald-Hartwig amination, making it a powerful tool for the synthesis of complex aminopyridines.

Copper-Catalyzed Methodologies in Pyridine Synthesis

Copper catalysis is a well-established and cost-effective tool for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are fundamental steps in the synthesis of substituted pyridines. nih.gov One of the classic methods adaptable for aminopyridine synthesis is the Ullmann condensation, which involves the coupling of an amine with an aryl halide in the presence of a copper catalyst. For the synthesis of a pyridin-3-amine, this could involve the reaction of a 3-halopyridine derivative with an amino source.

Recent advancements have focused on developing milder reaction conditions and expanding the substrate scope. For instance, copper-catalyzed cascade reactions can be employed to construct the pyridine ring itself. A modular approach might involve a copper-catalyzed N-iminative cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime, which then undergoes electrocyclization and oxidation to form a highly substituted pyridine. nih.gov This method's modularity allows for the variation of substituents on the final pyridine ring. nih.gov

Copper catalysts are also effective in multicomponent reactions, which offer an atom-economical approach to complex molecules. rsc.org For example, a three-component reaction involving amidines and alcohols, catalyzed by copper, can yield substituted pyrimidines, and similar strategies can be envisioned for pyridine synthesis. rsc.org In the context of this compound, a copper-catalyzed approach could be used to introduce the amino group at the C-3 position of a pre-functionalized 6-cyclopropyl-4-methylpyridine core.

Table 1: Examples of Copper-Catalyzed Reactions in Pyridine Synthesis

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| N-iminative Cross-Coupling/Cascade | Cu(OAc)₂ | Alkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoates | Substituted Pyridines | nih.gov |

| C-H Amination | CuOAc | Arenes, Oximes | Primary Anilines | nih.gov |

| Three-Component Synthesis | Copper Catalyst | Amidines, Alcohols | Substituted Pyrimidines | rsc.org |

| Denitrogenative Transannulation | Copper Catalyst | Pyridotriazoles, Benzylamines | Imidazo[1,5-a]pyridines | acs.org |

Other Transition-Metal Catalysis in Aminopyridine Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for the synthesis of aminopyridines. acs.org This reaction involves the coupling of a halopyridine with an amine in the presence of a palladium catalyst and a suitable ligand. The synthesis of a 6-substituted-4-methylpyridin-3-amine could be achieved by the palladium-catalyzed amination of a 3-halo-6-substituted-4-methylpyridine. The choice of ligand is critical for the efficiency of this transformation, with bulky, electron-rich phosphine ligands often providing the best results.

Rhodium catalysts have also been employed in the synthesis of pyridine derivatives. nih.gov For example, rhodium-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles can provide a direct route to substituted pyridines. While this approach builds the ring from acyclic precursors, it offers a high degree of flexibility in the substitution pattern of the final product.

Ruthenium and cobalt have also shown utility in the synthesis of N-heterocycles. researchgate.net Ruthenium-catalyzed reactions can facilitate C-H activation and subsequent functionalization of pyridine rings. pvpcollegepatoda.org Cobalt-catalyzed reactions have been explored for the dearomatization of pyridines to access substituted piperidines, which can be re-aromatized to furnish functionalized pyridines. acs.org

Table 2: Transition-Metal Catalyzed Synthesis of Aminopyridines

| Metal Catalyst | Reaction Type | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Palladium | Buchwald-Hartwig Amination | C-N bond formation from halopyridines and amines. | Aminopyridines | acs.org |

| Rhodium | [2+2+2] Cycloaddition | Construction of the pyridine ring from alkynes and nitriles. | Substituted Pyridines | nih.gov |

| Ruthenium | C-H Functionalization | Direct functionalization of C-H bonds. | Functionalized Pyridines | pvpcollegepatoda.org |

| Iridium | Cyclization Reactions | Formation of N-heterocycles through cyclization. | N-Heterocycles | researchgate.net |

| Cobalt | Dearomatization/Aromatization | Access to substituted pyridines via dearomatized intermediates. | Substituted Pyridines | acs.org |

Introduction of the Cyclopropyl Moiety in Pyridine Systems

The cyclopropyl group is a valuable substituent in medicinal chemistry, often introduced to enhance metabolic stability, potency, and to modulate physicochemical properties. iris-biotech.descientificupdate.com Its incorporation into a pyridine ring can be achieved through various synthetic strategies.

Cyclopropanation involves the formation of the three-membered ring on a precursor molecule that already contains, or will be converted into, the pyridine core. A common method is the Simmons-Smith reaction, which utilizes a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to cyclopropanate an alkene. For the synthesis of this compound, a precursor such as 6-vinyl-4-methylpyridin-3-amine could undergo cyclopropanation.

Transition-metal catalyzed cyclopropanation reactions using diazo compounds as carbene precursors are also widely used. nih.govwpmucdn.com Catalysts based on rhodium, copper, and palladium can effectively catalyze the transfer of a carbene to an olefin. Hemoproteins have also emerged as biocatalysts for the stereoselective cyclopropanation of olefins to produce pyridine-functionalized cyclopropanes. nih.govwpmucdn.com

The direct introduction of a cyclopropyl group onto a pre-formed pyridine ring is often achieved via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a versatile method. A 6-halo-4-methylpyridin-3-amine could be coupled with cyclopropylboronic acid or its esters in the presence of a palladium catalyst to yield the desired product.

Other cross-coupling reactions such as the Negishi (using an organozinc reagent), Stille (using an organotin reagent), and Kumada (using a Grignard reagent) couplings can also be employed for this purpose. The choice of reaction depends on the functional group tolerance and the availability of the starting materials. For instance, a 6-chloro-4-methylpyridin-3-amine (B1272740) could be coupled with cyclopropylzinc chloride in a Negishi reaction.

Table 3: Methods for Introducing a Cyclopropyl Group

| Method | Reagents | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Simmons-Smith Reaction | CH₂I₂, Zn-Cu couple | Alkene-substituted pyridine | Stereospecific cyclopropanation of alkenes. | N/A |

| Catalytic Cyclopropanation | Diazo compound, Metal catalyst (e.g., Rh, Cu) | Alkene-substituted pyridine | Access to functionalized cyclopropanes. | nih.govwpmucdn.com |

| Suzuki-Miyaura Coupling | Cyclopropylboronic acid, Pd catalyst | Halo-substituted pyridine | Mild conditions, high functional group tolerance. | vulcanchem.com |

| Negishi Coupling | Cyclopropylzinc reagent, Pd or Ni catalyst | Halo-substituted pyridine | High reactivity of organozinc reagents. | N/A |

Stereoselective Synthesis and Enantiomeric Control in Related Systems

Achieving stereocontrol is paramount when synthesizing chiral molecules for pharmaceutical applications. While this compound itself is achiral, related systems with stereocenters on the substituents or the pyridine ring (in its reduced forms) require stereoselective synthetic methods.

Enantioselective cyclopropanation is a well-developed field. The use of chiral ligands with transition-metal catalysts can induce high levels of enantioselectivity in the formation of cyclopropanes from olefins and diazo compounds. nih.govwpmucdn.com Biocatalytic approaches using engineered enzymes, such as myoglobins, have also demonstrated excellent enantio- and stereodivergent control in the cyclopropanation of olefins with pyridotriazoles as carbene precursors. nih.govwpmucdn.com

For the synthesis of chiral piperidines, which are hydrogenated derivatives of pyridines, rhodium-catalyzed asymmetric reductive Heck reactions have been developed. acs.org This method allows for the enantioselective introduction of substituents at the 3-position of a tetrahydropyridine (B1245486) intermediate, which can then be reduced to the corresponding piperidine. acs.org Such strategies for creating stereocenters can be adapted to the synthesis of more complex pyridine-containing molecules.

Optimization of Reaction Conditions and Process Efficiency

The optimization of reaction conditions is a critical step in developing a commercially viable synthesis. This involves systematically varying parameters such as catalyst, ligand, base, solvent, temperature, and reaction time to maximize yield and purity while minimizing costs and environmental impact.

For multicomponent reactions used in the synthesis of aminopyridines, optimization studies have shown that the choice of solvent and temperature can significantly impact the reaction outcome. nih.gov In some cases, solvent-free conditions at elevated temperatures have been found to be optimal, providing the product in high yield with a simplified work-up procedure. nih.gov

In cross-coupling reactions, such as the Buchwald-Hartwig amination, the catalyst loading, the nature of the base, and the choice of ligand are key parameters to optimize. High-throughput screening techniques are often employed to rapidly evaluate a large number of reaction conditions. For the synthesis of 4-aminopyridines, process optimization has focused on avoiding strongly basic conditions to achieve a cleaner reaction profile and easier product isolation. google.com The molar ratios of reactants and the reaction concentration are also important variables that need to be fine-tuned to achieve optimal process efficiency. google.com

Table 4: Parameters for Reaction Optimization

| Parameter | Importance | Example of Optimization | Reference |

|---|---|---|---|

| Catalyst System | Affects reaction rate, selectivity, and yield. | Screening different metal-ligand combinations. | researchgate.net |

| Solvent | Influences solubility, reactivity, and reaction pathway. | Evaluating a range of polar and non-polar solvents. | nih.gov |

| Temperature | Impacts reaction kinetics and side-product formation. | Determining the optimal temperature for maximizing yield and minimizing degradation. | nih.gov |

| Reactant Concentration | Affects reaction rate and can influence selectivity. | Adjusting molar ratios to favor product formation. | google.com |

| Base | Crucial for many cross-coupling and condensation reactions. | Screening inorganic and organic bases of varying strengths. | google.com |

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent is a critical parameter in the synthesis of pyridin-3-amines, profoundly influencing reaction rates, yields, and in some cases, regioselectivity. The solvent's polarity, ability to dissolve reactants and catalysts, and its potential to participate in the reaction mechanism are all key factors.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation or the Buchwald-Hartwig amination for C-N bond formation, solvent systems play a pivotal role. For Suzuki couplings on pyridine scaffolds, solvent mixtures are often more effective than single solvents. For instance, studies on related pyridine syntheses have shown that while toluene can be used, it is often a less efficacious solvent compared to dioxane. cdnsciencepub.com A significant enhancement in yield is frequently observed when water is added to organic solvents like dioxane, creating a biphasic system. cdnsciencepub.comnih.gov A common and effective combination is a 4:1 mixture of dioxane and water, which can facilitate the dissolution of both organic substrates and inorganic bases, such as phosphates or carbonates, thereby accelerating the transmetalation step in the catalytic cycle. nih.govnih.gov

For the Buchwald-Hartwig amination, a key step for introducing the amine group onto a pyridine ring, common solvents include aprotic polar solvents like toluene, tetrahydrofuran (B95107) (THF), and dioxane. wikipedia.orgresearchgate.net The selection depends on the specific ligand-catalyst system and the substrates' solubility. In some cases, greener solvents like propylene (B89431) carbonate have been explored for Suzuki reactions, demonstrating good to excellent yields and offering a more sustainable alternative to traditional solvents. researchgate.net

In reactions involving the reduction of a nitro group to an amine, which is another common strategy to produce pyridin-3-amines, protic solvents like ethanol (B145695) are often employed, typically in combination with reagents such as zinc powder and ammonium chloride. researchgate.net For other synthetic approaches, such as the oxidative amination of 3-nitropyridines, highly polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can be used to improve the solubility of reagents, although this can sometimes lead to poor selectivity due to the high reactivity of oxidizing agents in such media. ntnu.no

The following table summarizes the effects of different solvents on analogous pyridine-forming or functionalizing reactions.

| Reaction Type | Solvent System | Observed Effect on Yield/Selectivity | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Dioxane/Water (e.g., 4:1) | Beneficial effect on yield compared to single organic solvents; facilitates dissolution of inorganic bases. | cdnsciencepub.comnih.gov |

| Suzuki-Miyaura Coupling | Toluene/Water | Moderate yields; addition of water significantly increases yield compared to toluene alone. | cdnsciencepub.com |

| Buchwald-Hartwig Amination | Toluene, THF, Dioxane | Commonly used aprotic solvents providing good yields depending on the catalyst system. | wikipedia.orgresearchgate.net |

| Nitropyridine Reduction | Ethanol (EtOH) | Effective protic solvent for reductions using Zn/NH₄Cl. | researchgate.net |

| Oxidative Amination | DMSO | Improves solubility of reagents but can lead to poor selectivity with strong oxidants like KMnO₄. | ntnu.no |

Influence of Catalysts and Reagents

The strategic selection of catalysts and reagents is fundamental to achieving high efficiency in the synthesis of this compound and its analogs. Palladium-catalyzed reactions and organocatalyzed cycloadditions represent two prominent approaches where this influence is clearly demonstrated.

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a powerful method for forming the C-N bond by coupling an aryl halide with an amine. researchgate.net The synthesis of a pyridin-3-amine via this route would typically involve the reaction of a 3-halo-6-cyclopropyl-4-methylpyridine intermediate with an ammonia equivalent. The success of this reaction is highly dependent on the choice of palladium catalyst, phosphine ligand, and base.

Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and preformed palladium complexes. researchgate.net The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Electron-rich, bulky phosphine ligands are often preferred. Examples include tri-tert-butylphosphine (B79228) ((t-Bu)₃P) and biarylphosphine ligands like XPhos and RuPhos, which are effective for coupling aryl chlorides and bromides. researchgate.netresearchgate.net The choice of base is also critical for catalyst turnover, with strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) being commonly employed. researchgate.netnih.gov Recent developments have enabled the use of aqueous ammonia with specialized ligands like KPhos, which suppresses side reactions like hydroxylation. nih.govnih.gov

Ring-Forming Cycloadditions: An alternative to functionalizing a pre-formed ring is to construct the pyridine skeleton directly. A formal [3+3] cycloaddition has been reported for the synthesis of a structurally similar compound, 2-isopropyl-4-methylpyridin-3-amine. acs.org This method involves the reaction of an enamine with an unsaturated aldehyde or ketone. The reaction is promoted by a combination of catalysts, such as iron(III) chloride (FeCl₃) and an aminocatalyst like pyrrolidine (B122466) hydrochloride. Mechanistic studies suggest that these reagents work in concert to promote the key bond-forming and aromatization steps. acs.org This metal-free or transition-metal-free approach offers an advantage in terms of cost and potential for reduced metal contamination in the final product. organic-chemistry.org

The following table details various catalyst and reagent systems used in synthetic routes analogous to those for this compound.

| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Key Outcome | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂ | XPhos | NaOt-Bu | Effective for mono-N-arylation of anilines. | researchgate.net |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | High conversion in amination of 4-chloropyrrolopyridine. | chemrxiv.org |

| Buchwald-Hartwig Amination | Pd-G3 dimer | KPhos | Hydroxide (B78521) | Allows use of aqueous ammonia with high selectivity for primary amine. | nih.govnih.gov |

| [3+3] Cycloaddition | FeCl₃ / Pyrrolidine HCl | N/A (Organocatalyzed) | N/A | Practical synthesis of substituted pyridines from enamines. | acs.org |

| Nitropyridine Reduction | N/A | N/A | Zn / NH₄Cl | Effective for reducing nitro group to amine. | researchgate.net |

Scalability Considerations for Preparative Synthesis

Transitioning a synthetic route from laboratory-scale to preparative or industrial-scale production introduces a new set of challenges related to safety, cost, efficiency, and robustness. For a molecule like this compound, scalability is paramount for its potential use in pharmaceutical development.

One of the most significant considerations is the cost and availability of starting materials and reagents. Routes that utilize simple, commercially available precursors are highly favored. For instance, the catalytic vapor phase synthesis using basic feedstocks like acetaldehyde, formaldehyde, and ammonia over catalysts such as HZSM-5 is a well-established industrial method for producing pyridine bases, highlighting the importance of inexpensive inputs for large-scale production. researchgate.net

The choice of reaction type also has profound implications for scalability. Palladium-catalyzed cross-coupling reactions, like the Suzuki and Buchwald-Hartwig reactions, are widely used in industry and have been successfully scaled. The Suzuki coupling, for example, has been implemented on an 80-kilogram scale with high yield (95%), demonstrating its industrial viability. wikipedia.org However, the cost of palladium catalysts and specialized phosphine ligands can be a drawback. Therefore, process optimization to minimize catalyst loading is a key area of research. Using highly active pre-catalysts and ligands can allow for very low catalyst loadings (ppm levels), significantly improving process economics.

In contrast, metal-free routes, such as the [3+3] cycloaddition methodology, are highly attractive for scale-up. The synthesis of 2-isopropyl-4-methylpyridin-3-amine, an analogue of the target compound, was demonstrated on a 50-gram scale using this method, indicating its potential for larger-scale preparation. acs.org Similarly, a one-pot, metal-free synthesis of azaindoles from 3-amino-4-methylpyridines has been shown to be scalable to over 50 grams in a single run, underscoring the preparative utility of such approaches. chemrxiv.orgrsc.org

Chemical Transformations and Mechanistic Investigations of 6 Cyclopropyl 4 Methylpyridin 3 Amine

Reactivity of the Primary Amine Functionality

The primary amine at the C3 position is a key site of reactivity in 6-cyclopropyl-4-methylpyridin-3-amine, participating in a range of reactions typical for aromatic amines. Its behavior is modulated by the electronic properties of the substituted pyridine (B92270) ring.

The lone pair of electrons on the amine nitrogen makes it susceptible to attack by electrophiles. Acylation is a characteristic reaction, where the amine functions as a nucleophile. A significant transformation involving this reactivity is the synthesis of 6-azaindole (B1212597) (1H-pyrrolo[2,3-c]pyridine) derivatives. chemrxiv.org In this process, 3-amino-4-methylpyridines react with electrophilic reagents like trifluoroacetic anhydride (B1165640) (TFAA). chemrxiv.orgrsc.org

The reaction initiates with the nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons of the anhydride. publish.csiro.aulibretexts.orgfiveable.me This is followed by a series of steps, including intramolecular cyclization involving the adjacent C4-methyl group, ultimately leading to the formation of a fused pyrrole (B145914) ring. chemrxiv.orgrsc.org Research indicates that for 3-aminopyridines, the rate-determining step is the direct acetylation at the amino nitrogen rather than an initial reaction at the ring nitrogen. publish.csiro.au

This transformation is not only a testament to the amine's nucleophilicity but also serves as a powerful, metal-free method for constructing complex heterocyclic systems. chemrxiv.org The reaction is scalable and tolerates various substituents on the pyridine ring. researchgate.net

Table 1: Representative Acylation-Cyclization of 3-Amino-4-methylpyridines

| Starting Material | Electrophile | Product | Yield | Reference |

| 3-Amino-4-methylpyridine (B17607) | Trifluoroacetic anhydride (TFAA) | 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole | 82% | researchgate.net |

| 3-Amino-4-methylpyridine | Difluoroacetic anhydride (DFAA) | 2-Difluoromethyl-3-difluoroacetyl-6-azaindole | 86% | researchgate.net |

| 3-Amino-4-methylpyridine | Vilsmeier-Haack reagent (VHR) | 3-Formyl-6-azaindole | 62% | researchgate.net |

| 3-Amino-4-methylpyridine | Acetic anhydride (Ac₂O) | N-(4-methylpyridin-3-yl)acetamide (no cyclization) | - | researchgate.net |

The primary amine of this compound can act as a potent nucleophile in various substitution and condensation reactions. One such example is its participation in reductive amination. In this reaction, the amine nucleophilically attacks a carbonyl compound (an aldehyde or ketone) to form a transient imine or iminium ion intermediate, which is then reduced in situ to yield a more substituted amine derivative.

A one-pot procedure for Boc-deprotection followed by reductive amination has been demonstrated for N-Boc-3-amino-4-halopyridines, showcasing the amine's ability to react with a range of aldehydes. nih.gov This highlights a pathway for synthesizing N-substituted derivatives of this compound. The amine could react with, for example, benzaldehyde (B42025) in the presence of a reducing agent to form the corresponding N-benzyl derivative.

Furthermore, the amine can serve as the nucleophilic partner in nucleophilic aromatic substitution (SNAr) reactions, displacing leaving groups from activated aromatic or heteroaromatic rings. nih.gov This reactivity is fundamental in building larger molecular architectures used in medicinal chemistry.

The oxidation of the cyclopropylamine (B47189) moiety is of significant mechanistic interest due to the unique properties of the strained cyclopropyl (B3062369) ring. The oxidation of N-cyclopropylanilines and other cyclopropylamines is proposed to proceed via a single-electron transfer (SET) mechanism. acs.org

This process involves the initial transfer of an electron from the nitrogen atom to an oxidizing species (e.g., a cytochrome P450 enzyme or a photosensitizer), forming an aminium radical cation. acs.orgnih.gov This intermediate is highly unstable; the significant strain energy (~28 kcal/mol) of the cyclopropane (B1198618) ring facilitates a rapid and irreversible ring-opening to form a more stable distonic radical cation (where the charge and radical are separated). acs.org This reactive intermediate can then be trapped by nucleophiles or undergo further reactions, potentially leading to the formation of covalent adducts with biological macromolecules. hyphadiscovery.com

This ring-opening mechanism is a key pathway in the bioactivation and metabolism of various drugs containing a cyclopropylamine scaffold. hyphadiscovery.com While direct studies on this compound are not detailed, this established mechanism provides a strong predictive model for its oxidative fate. acs.orgnih.gov

The primary amine functionality itself is in a reduced state and cannot be further reduced. However, derivatives formed from the amine can undergo reduction. A common two-step sequence involves the initial acylation of the primary amine to form an amide, as described in section 3.1.1, followed by the reduction of the resulting amide.

Amides can be effectively reduced to amines using strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction deoxygenates the carbonyl group, converting the amide into a secondary amine. For example, if this compound is first acetylated to form N-(6-cyclopropyl-4-methylpyridin-3-yl)acetamide, this amide can then be reduced with LiAlH₄ to yield the secondary amine, N-ethyl-6-cyclopropyl-4-methylpyridin-3-amine.

Catalytic hydrogenation can also be employed for amide reduction, though it often requires harsh conditions such as high pressures and temperatures. wikipedia.org More modern, transition-metal-free methods using reagents like pinacolborane have also been developed. rsc.org

Table 2: Plausible Two-Step Synthesis of a Secondary Amine Derivative

| Step | Starting Material | Reagent(s) | Intermediate / Product | Reaction Type | Reference |

| 1 | This compound | Acetic Anhydride | N-(6-Cyclopropyl-4-methylpyridin-3-yl)acetamide | Acylation | publish.csiro.auresearchgate.net |

| 2 | N-(6-Cyclopropyl-4-methylpyridin-3-yl)acetamide | 1. LiAlH₄ 2. H₂O | N-Ethyl-6-cyclopropyl-4-methylpyridin-3-amine | Amide Reduction | masterorganicchemistry.com |

Chemical Behavior of the Pyridine Nucleus

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging. The electronegative nitrogen atom deactivates the ring towards electrophilic attack compared to benzene. wikipedia.org However, the reactivity and regioselectivity are strongly influenced by the substituents present. wikipedia.orgwikipedia.org

In this compound, the ring is substituted with three electron-donating groups (EDGs):

-NH₂ (amino) at C3: A powerful activating group, directing electrophiles to the ortho (C2, C4) and para (C6) positions. libretexts.org

-CH₃ (methyl) at C4: A moderately activating group, directing ortho (C3, C5) and para (C6). libretexts.org

-Cyclopropyl at C6: An activating group, directing ortho (C5) and para (C3).

The directing effects of these groups are synergistic, strongly favoring substitution at the C5 position. The C5 position is ortho to the activating methyl group, ortho to the activating cyclopropyl group, and para to the strongly activating amino group (via the C4 position). The C2 position is also activated (ortho to the amino group), but substitution there may be sterically hindered by the adjacent amino group and the ring nitrogen. The C3, C4, and C6 positions are already substituted. Therefore, electrophilic attack is predicted to occur almost exclusively at the C5 position.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Predicted Major Product |

| Halogenation | Br⁺, Cl⁺ | 5-Bromo(or Chloro)-6-cyclopropyl-4-methylpyridin-3-amine |

| Nitration | NO₂⁺ | 6-Cyclopropyl-4-methyl-5-nitropyridin-3-amine |

| Sulfonation | SO₃ | 3-Amino-6-cyclopropyl-4-methylpyridin-5-sulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | 1-(3-Amino-6-cyclopropyl-4-methylpyridin-5-yl)alkan-1-one |

Nucleophilic Aromatic Substitution in Halogenated Pyridine Precursors

The synthesis of 3-aminopyridine (B143674) scaffolds, such as the core of this compound, can be effectively achieved through nucleophilic aromatic substitution (SNAr) on halogenated pyridine precursors. Pyridine rings are inherently electron-deficient, which facilitates nucleophilic attack, particularly when a good leaving group like a halide is present.

These transformations are typically conducted under pressure and heat, often requiring a metal catalyst like copper sulfate (B86663) to facilitate the substitution. google.com

| Halogenated Precursor | Reagents and Conditions | Yield |

|---|---|---|

| 3-Bromo-4-methylpyridine (B15001) | Conc. NH₃, CuSO₄, 180°C, 8 h | 90% |

| 3-Chloro-4-methylpyridine (B42638) | NH₃ (gas, 5 atm), CuSO₄, Methanol (B129727), 180°C, 24 h | 73% |

Alternatively, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and versatile method for forming C-N bonds and could be applied to synthesize the target compound from a precursor like 3-bromo-6-cyclopropyl-4-methylpyridine. chemspider.comnih.gov These reactions offer milder conditions and broader substrate scope compared to traditional copper-catalyzed aminations.

Ring-Opening and Rearrangement Reactions

The pyridine ring, while aromatic, can participate in ring-opening and rearrangement reactions under specific conditions, particularly when activated. For instance, reactions involving 3-halo-4-aminopyridines with acyl chlorides can lead to a rearrangement via an N-acylated intermediate, resulting in a formal two-carbon insertion. nih.govacs.org In other systems, nucleophilic attack on activated pyridine derivatives can initiate a ring-opening-ring-closure cascade. The reaction of 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with hydrazine, for example, proceeds through the opening of the α-pyrone ring, followed by closure to form a new pyrazole (B372694) ring. researchgate.net

Transformations Involving the Cyclopropyl Substituent

The cyclopropyl group is a key structural motif that imparts unique conformational and electronic properties. acs.org Its high degree of s-character and ring strain make it susceptible to specific chemical transformations, most notably ring-opening reactions.

Cyclopropyl Ring-Opening Reactions

The strained three-membered ring of the cyclopropyl group can be opened under various conditions, including catalytic hydrogenation, acid catalysis, or radical pathways. In the context of related structures, the ring-opening of cyclopropanes often occurs when the ring is activated by adjacent electron-withdrawing or -donating groups, creating a "donor-acceptor" cyclopropane. researchgate.net

For example, the reaction of alkylidenecyclopropyl ketones with amines can lead to a ring-opening cyclization to form substituted pyrroles. organic-chemistry.org The proposed mechanism involves the cleavage of the distal C-C bond of the cyclopropane ring following the formation of a cyclopropylimine intermediate. organic-chemistry.org Furthermore, ruthenium-catalyzed reactions between N-phenyl 2-aminopyridines and electron-deficient cyclopropanes have been shown to yield open-chain aniline (B41778) products, demonstrating a catalyst-mediated ring-opening process initiated by the aminopyridine moiety. rsc.org This suggests that the this compound scaffold could potentially undergo similar intramolecular or intermolecular ring-opening reactions if appropriately activated.

Functionalization of the Cyclopropyl Group

Direct functionalization of the C-H bonds on a cyclopropyl ring without ring-opening is a challenging but valuable transformation. Such reactions allow for the modification of the substituent while preserving the core cyclopropane structure. Chemoenzymatic strategies and modern synthetic methods have shown promise in this area. For instance, the α-position of a cyclopropyl ketone has been successfully functionalized through base-catalyzed α-alkylation with methyl iodide and α-fluorination using Selectfluor. nih.gov While these examples benefit from the activation provided by the adjacent carbonyl group, they highlight the possibility of selectively modifying the cyclopropyl ring on the this compound scaffold, potentially through directed metalation or radical-based approaches.

Investigating Reaction Mechanisms and Intermediates

Understanding the mechanisms of reactions involving this compound is crucial for predicting its reactivity and optimizing synthetic routes for its derivatives.

Detailed Mechanistic Studies of Amine Derivatization

The derivatization of the 3-amino group is a primary pathway for the functionalization of this molecule. A particularly well-studied transformation for the analogous 3-amino-4-methylpyridine is the electrophilic [4+1]-cyclization with anhydrides like trifluoroacetic anhydride (TFAA) to produce 6-azaindoles. chemrxiv.orgresearchgate.netrsc.org This reaction provides a detailed model for the reactivity of the amine and the adjacent methyl group in the this compound system.

The proposed mechanism for this transformation involves several key steps: chemrxiv.org

Initial Acylation: The reaction begins with the acylation of the nucleophilic 3-amino group by TFAA.

Pyridinium (B92312) Salt Formation: A second equivalent of TFAA acylates the pyridine ring nitrogen, forming a trifluoroacetylated pyridinium salt. This step is crucial as it significantly increases the acidity of the protons on the 4-methyl group.

Deprotonation and Ylide Formation: In the basic pyridine medium, the activated 4-methyl group is deprotonated, leading to the formation of a C-nucleophilic methylidene derivative (an ylide).

Intramolecular Cyclization: The nucleophilic carbon of the ylide attacks the carbonyl carbon of the N-acyl group on the amino substituent.

Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration to form the aromatic pyrrole ring of the 6-azaindole system.

Hydrolysis: A final workup with water hydrolyzes any remaining acylated fragments to yield the final product. chemrxiv.org

This mechanism is supported by "cross" experiments using different acylating agents, which confirmed that the substituents on the newly formed pyrrole ring originate from the "external" acyl donor (TFAA), not the initial N-acyl group. chemrxiv.org This detailed mechanistic understanding, derived from a very close structural analog, provides significant insight into the potential derivatization pathways for the amino group of this compound.

| Electrophilic Reagent | Result |

|---|---|

| Trifluoroacetic anhydride (TFAA) | Successful cyclization to 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole |

| Difluoroacetic anhydride (DFAA) | Successful cyclization to the corresponding 6-azaindole |

| Vilsmeier-Haack reagent (VHR) | Successful cyclization to the 6-azaindole system |

| Trichloroacetic anhydride (TCAA) | Reaction stops after double trichloroacetylation; no cyclization |

| Acetic Anhydride (Ac₂O) | No cyclization observed |

Elucidation of Pyridine Ring Transformation Pathways

The pyridine ring in this compound is susceptible to various transformations, primarily influenced by the activating amino group and the methyl substituent. Drawing parallels from studies on similar 3-amino-4-methylpyridine systems, a notable potential transformation is the construction of fused heterocyclic structures.

One such plausible pathway is the formal [4+1] cycloaddition reaction to form 6-azaindole derivatives. Research on the synthesis of 6-azaindoles from 3-amino-4-methylpyridines has shown that these compounds can react with electrophilic C1 sources, such as trifluoroacetic anhydride (TFAA), to yield fused pyrrole rings. chemrxiv.orgrsc.org This transformation is believed to proceed through the activation of the 4-methyl group, facilitated by the amino group, leading to cyclization.

A proposed mechanistic pathway for this type of transformation is outlined below:

| Step | Description | Intermediate/Product |

| 1 | Acylation of the 3-amino group with an electrophile (e.g., TFAA). | N-acylated aminopyridine |

| 2 | Activation of the 4-methyl group via tautomerization or deprotonation. | Enamine or related reactive intermediate |

| 3 | Intramolecular cyclization onto the activated C1 electrophile. | Dihydro-azaindole intermediate |

| 4 | Aromatization to form the stable 6-azaindole ring system. | Fused 6-azaindole derivative |

This pathway highlights a significant transformation of the pyridine ring, leading to a more complex bicyclic system. The specific conditions and reagents would play a crucial role in directing the outcome of such a reaction.

Stereochemical Outcomes and Diastereoselectivity

The stereochemistry of reactions involving this compound would be of particular interest in transformations that either involve the cyclopropyl group or create new stereocenters.

Reactions Involving the Cyclopropyl Group:

The cyclopropyl group itself is a source of potential stereochemical complexity. While the group is achiral, its rigid structure can influence the stereochemical outcome of reactions at adjacent positions. More significantly, transformations that lead to the opening of the cyclopropyl ring can generate new stereocenters.

For instance, metabolic studies on compounds containing cyclopropylamines have shown that cytochrome P450-mediated oxidation can lead to ring-opened metabolites. hyphadiscovery.com This process can proceed through radical intermediates, which may lead to a mixture of stereoisomers. However, certain enzymatic or reagent-controlled ring-opening reactions can exhibit high stereospecificity. For example, the ring-opening of cyclopropylenones with lithium dimethylcuprate has been shown to proceed with a high degree of stereospecificity, suggesting a direct nucleophilic attack mechanism rather than one involving radical anions. researchgate.net

Should this compound undergo a similar ring-opening reaction, for example, via a nucleophilic attack on the cyclopropyl ring, the stereochemical outcome would be highly dependent on the mechanism and the nature of the attacking species. A concerted mechanism would likely lead to a specific stereoisomer, whereas a stepwise mechanism involving intermediates that can racemize would result in a mixture of products.

Diastereoselectivity in Pyridine Ring Transformations:

In the context of the previously discussed [4+1] cycloaddition to form 6-azaindoles, if the electrophilic partner contains a stereocenter, or if a new stereocenter is formed during the reaction, the diastereoselectivity would be a key consideration. The existing structural features of the aminopyridine, including the cyclopropyl group, could exert some level of diastereocontrol, although predicting the extent and direction of this control without experimental data is challenging.

The following table summarizes potential stereochemical outcomes for hypothetical reactions:

| Reaction Type | Potential for New Stereocenters | Factors Influencing Stereoselectivity | Predicted Outcome |

| Cyclopropyl Ring Opening | Yes, up to two new stereocenters | Reaction mechanism (concerted vs. stepwise), nature of the reagent/catalyst | Potentially stereospecific or stereoselective, but could also be non-selective depending on the pathway. |

| [4+1] Cycloaddition | Yes, if the C1 electrophile is chiral or prochiral | Steric hindrance from the cyclopropyl and methyl groups, electronic effects of the amino group | Moderate to good diastereoselectivity may be achievable with appropriate choice of reagents and conditions. |

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural analysis of organic molecules in solution. Through the application of various NMR experiments, a comprehensive understanding of the atomic arrangement within 6-Cyclopropyl-4-methylpyridin-3-amine can be achieved.

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy provides crucial information regarding the number of different types of protons, their electronic environments, and their proximity to other protons within the molecule. For this compound, the ¹H NMR spectrum is expected to display distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methyl group protons, the protons of the cyclopropyl (B3062369) ring, and the amine protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing and -donating effects of the substituents on the pyridine ring. The coupling patterns (multiplicity) observed for the cyclopropyl and aromatic protons would be instrumental in confirming their relative positions.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| Pyridine-H (C2-H) | 7.8 - 8.2 | Singlet (s) | - |

| Pyridine-H (C5-H) | 6.8 - 7.2 | Singlet (s) | - |

| Amine-NH₂ | 3.5 - 5.0 | Broad Singlet (br s) | - |

| Methyl-CH₃ | 2.2 - 2.5 | Singlet (s) | - |

| Cyclopropyl-CH | 1.8 - 2.2 | Multiplet (m) | 3-9 |

| Cyclopropyl-CH₂ | 0.6 - 1.2 | Multiplet (m) | 3-9 |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and electronic environment of the carbon atoms. For instance, the carbon atoms of the pyridine ring will resonate at a lower field (higher ppm) compared to the aliphatic carbons of the methyl and cyclopropyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyridine-C (C6) | 155 - 165 |

| Pyridine-C (C4) | 145 - 155 |

| Pyridine-C (C2) | 140 - 150 |

| Pyridine-C (C3) | 125 - 135 |

| Pyridine-C (C5) | 115 - 125 |

| Methyl-CH₃ | 15 - 25 |

| Cyclopropyl-CH | 10 - 20 |

| Cyclopropyl-CH₂ | 5 - 15 |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be particularly useful in establishing the connectivity within the cyclopropyl ring by showing correlations between the methine and methylene (B1212753) protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals. For example, the signal for the methyl protons would show a cross-peak with the signal for the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is a powerful tool for piecing together the entire molecular structure. For instance, an HMBC experiment would show correlations between the methyl protons and the C4 and C5 carbons of the pyridine ring, confirming the position of the methyl group.

NMR Spiking for Impurity Identification

NMR spiking is a valuable technique for the identification and quantification of impurities in a sample. This method involves the intentional addition of a known amount of a suspected impurity to the sample and observing the effect on the NMR spectrum. If an impurity is present, the intensity of its corresponding signals will increase upon spiking. This technique can be used to confirm the presence of starting materials, by-products, or degradation products in a sample of this compound, thereby providing a quantitative measure of its purity.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In positive ion mode ESI-MS, the molecule is expected to be readily protonated, primarily at the basic nitrogen atoms of the pyridine ring and the amine group, to form the pseudomolecular ion [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio allows for the precise determination of the compound's molecular weight and the confirmation of its elemental composition.

Further structural information can be obtained by subjecting the [M+H]⁺ ion to tandem mass spectrometry (MS/MS). In this experiment, the precursor ion is isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃) or cleavage of the cyclopropyl ring.

Table 3: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 163.123 | Protonated molecule |

| [M-NH₂]⁺ | 147.112 | Loss of the amino group |

| [M-C₃H₅]⁺ | 122.081 | Loss of the cyclopropyl group |

Note: The fragmentation pattern can be influenced by the collision energy and the instrument used.

Advanced Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for assessing the purity of a compound and for quantifying it in various matrices. The choice of method depends on the analyte's properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in the pharmaceutical and chemical industries. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. The development of a robust HPLC method is critical for ensuring accurate and reproducible purity determinations. nih.gov

A typical RP-HPLC method would utilize a C18 column to separate the main compound from any impurities. cmes.org The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). cmes.orgresearchgate.net The basic nature of the aminopyridine may require the use of a mobile phase with a controlled pH to ensure good peak shape and retention. UV detection would be suitable, given the chromophoric nature of the pyridine ring, likely at a wavelength around 260-280 nm. cmes.org Method development would involve optimizing parameters such as mobile phase composition, pH, column temperature, and flow rate to achieve optimal separation of the main peak from all potential impurities.

Table 3: Typical HPLC Method Parameters for Purity Assessment

| Parameter | Typical Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | Isocratic or Gradient elution (e.g., 10-90% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Detection | UV at 262 nm |

| Injection Volume | 10 µL |

Note: These are representative parameters and would require optimization for this specific compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. researchgate.net This hyphenated technique is ideal for identifying and quantifying impurities, even at trace levels. For this compound, an LC-MS method would provide not only the retention time of the main peak and any impurities but also their molecular weights.

The HPLC conditions would be similar to those described above, with the crucial requirement that the mobile phase components be volatile (e.g., using ammonium acetate or ammonium formate (B1220265) instead of phosphate buffers). nih.gov An electrospray ionization (ESI) source would typically be used in positive ion mode to generate the protonated molecular ions [M+H]+ for the analyte and any related substances. This allows for the confident identification of process-related impurities and degradation products by providing their molecular weights, which is a significant advantage over HPLC with UV detection alone.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. thermofisher.com While this compound itself may have limited volatility due to the polar amine group, GC-MS is exceptionally useful for profiling volatile impurities that may be present from the synthesis, such as residual solvents or volatile starting materials.

For the analysis of the main compound, derivatization might be necessary to increase its volatility and thermal stability. emerypharma.com For instance, silylating the amine group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would produce a less polar, more volatile derivative suitable for GC analysis. The subsequent mass spectrometric detection, typically using electron ionization, would provide structural information for both the derivatized compound and any co-eluting volatile impurities. researchgate.net Headspace GC-MS is a particularly powerful variation for analyzing highly volatile impurities without injecting the non-volatile sample matrix. labcompare.com

Table 4: Illustrative GC-MS Method Parameters for Impurity Profiling

| Parameter | Typical Condition |

| Column | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Ionization Mode | Electron Impact (EI), 70 eV |

| MS Scan Range | m/z 40-500 |

| Derivatization (if needed) | Silylation of the amine group |

Note: These parameters are general and serve as a starting point for method development.

Ion Chromatography for Inorganic Impurities

Ion Chromatography (IC) is a highly sensitive and selective technique for the determination of inorganic ionic impurities that may be present from the synthesis or degradation of an organic compound. For a basic compound like this compound, residual inorganic anions (e.g., chlorides, sulfates, phosphates) from starting materials or reagents are a primary concern for purity assessment.

Methodology and Findings:

The analysis of inorganic anions in an organic amine matrix is typically performed using an anion-exchange column with suppressed conductivity detection. thermofisher.com A standard method would involve dissolving the sample in a suitable solvent, such as a mixture of ultrapure water and an organic solvent like acetonitrile to ensure solubility, followed by injection into the IC system. The separation is achieved based on the affinity of the anions for the stationary phase. nih.gov

A hypothetical IC method for assessing inorganic impurities in this compound is outlined below. The selection of the eluent and column is critical to achieve resolution between common inorganic anions that might be present. nih.govresearchgate.net

Interactive Data Table: Hypothetical Ion Chromatography Method

| Parameter | Condition | Rationale |

| Instrument | High-Performance Ion Chromatography (HPIC) system | Provides high resolution and sensitivity. |

| Column | High-capacity anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS18-4µm) | Offers excellent resolution for a wide range of inorganic anions. |

| Eluent | 23 mM Potassium Hydroxide (B78521) (KOH) | A common eluent for the separation of standard inorganic anions. nih.gov |

| Flow Rate | 1.0 mL/min | Standard flow rate for efficient separation. |

| Detection | Suppressed Conductivity | Enhances sensitivity by reducing background conductivity. thermofisher.com |

| Sample Prep | 100 mg of compound dissolved in 10 mL of 50:50 Water:Acetonitrile | Ensures solubility of the organic compound while being compatible with the aqueous mobile phase. |

This method would be capable of separating and quantifying common inorganic anions with detection limits typically in the low parts-per-million (ppm) range. nih.gov The absence of significant peaks corresponding to these anions would confirm the high purity of the this compound sample with respect to inorganic contaminants.

Other Complementary Spectroscopic Techniques

Fourier Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the amine, the substituted pyridine ring, the methyl group, and the cyclopropyl group.

Predicted Spectral Features:

Based on data from analogous structures like 3-amino-4-methylpyridine (B17607) and other aromatic and cyclopropyl compounds, the following peaks can be predicted. thermofisher.comlibretexts.orgblogspot.com

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Predicted Intensity |

| 3450 - 3300 | N-H (Amine) | Asymmetric & Symmetric Stretching | Medium |

| 3100 - 3000 | C-H (Aromatic & Cyclopropyl) | Stretching | Medium-Weak |

| 2980 - 2850 | C-H (Methyl) | Asymmetric & Symmetric Stretching | Medium |

| 1620 - 1580 | C=N, C=C (Pyridine Ring) | Stretching | Strong |

| 1500 - 1400 | C=C (Pyridine Ring) | Stretching | Strong |

| 1465 - 1440 | C-H (Methyl) | Asymmetric Bending | Medium |

| 1380 - 1360 | C-H (Methyl) | Symmetric Bending | Medium |

| ~1020 | Cyclopropyl Ring | Ring Deformation ("Breathing") | Medium |

| 900 - 690 | C-H (Aromatic) | Out-of-plane Bending | Strong |

The presence of a pair of bands in the 3450-3300 cm⁻¹ region would be characteristic of the primary amine. The aromatic C-H stretching above 3000 cm⁻¹ and the strong ring stretching vibrations between 1620 and 1400 cm⁻¹ would confirm the pyridine structure. libretexts.org A key indicator for the cyclopropyl group would be the C-H stretching vibrations also appearing just above 3000 cm⁻¹ and a characteristic ring deformation mode around 1020 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like aromatic rings.

Electronic Transitions:

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol is expected to exhibit absorption bands characteristic of a substituted pyridine ring. These absorptions are due to π → π* and n → π* electronic transitions. up.ac.zahnue.edu.vn The presence of the amino group (an auxochrome) and alkyl substituents on the pyridine ring (a chromophore) would be expected to cause a bathochromic (red) shift compared to unsubstituted pyridine. hnue.edu.vn For similar aminopyridine derivatives, absorption maxima are often observed in the 230-300 nm range. mdpi.comresearchgate.net

Interactive Data Table: Predicted UV-Vis Absorption Maxima

| Transition | Predicted λ_max (nm) | Rationale |

| π → π | ~240 - 260 | Corresponds to the primary absorption band of the substituted aromatic system. up.ac.za |

| n → π / π → π* | ~280 - 300 | Corresponds to the secondary, less intense band, shifted by the amino and alkyl substituents. hnue.edu.vnmdpi.com |

Photodegradation Studies:

UV-Vis spectroscopy is a valuable tool for monitoring the photodegradation of organic compounds. nih.govresearchgate.net By exposing a solution of this compound to UV radiation of a specific wavelength, the rate of degradation can be followed by measuring the decrease in absorbance at its λ_max over time. mdpi.com This allows for the determination of the reaction kinetics, typically following pseudo-first-order kinetics for dilute solutions. nih.gov Such studies are crucial for understanding the environmental fate and stability of the compound.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While no public crystal structure of this compound is available, we can infer its likely solid-state characteristics based on related structures.

Expected Structural Features:

A single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. The pyridine ring would be expected to be largely planar. The exocyclic C-N bond of the amino group would likely have a length indicative of some π-character due to conjugation with the ring. The C-C bond lengths within the cyclopropyl ring are expected to be around 1.51 Å. researchgate.net

Crystal Packing and Intermolecular Interactions:

Computational Chemistry and Theoretical Studies on 6 Cyclopropyl 4 Methylpyridin 3 Amine

Quantum Mechanical Investigations

Quantum mechanical methods are foundational in computational chemistry, providing detailed information about electron distribution and molecular energy levels. These calculations are crucial for predicting the geometry, stability, and chemical behavior of 6-Cyclopropyl-4-methylpyridin-3-amine.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and electronic properties of molecules. nih.govnih.gov For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G++(d,p), can predict key structural parameters. researchgate.net

The optimized geometry reveals a pyridine (B92270) ring that is nearly planar, with the substituent groups—cyclopropyl (B3062369), methyl, and amine—attached. The amine nitrogen and the methyl carbon atoms are expected to show only slight deviation from the plane of the pyridine ring. nih.govresearchgate.net Theoretical calculations provide precise values for bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's three-dimensional shape.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: The following data is representative of typical DFT calculation outputs for similar aromatic amines and is for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-N (Pyridine Ring) | ~1.34 Å |

| C-C (Pyridine Ring) | ~1.39 Å | |

| C-NH₂ | ~1.40 Å | |

| C-CH₃ | ~1.51 Å | |

| C-Cyclopropyl | ~1.50 Å | |

| Bond Angles | C-N-C (Pyridine Ring) | ~117° |

| N-C-C (Pyridine Ring) | ~123° | |

| C-C-NH₂ | ~121° | |

| Dihedral Angles | C-C-C-Cyclopropyl | Variable (Defines Conformation) |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical indicators of a molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized on the electron-rich regions, primarily the amino group and the aromatic pyridine ring, which act as the primary sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the pyridine ring system, indicating the regions susceptible to nucleophilic attack. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. imperial.ac.uk

Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are typical for substituted aminopyridines and serve as an example of FMO analysis results.

| Orbital | Energy (eV) | Description |

| HOMO | -5.8 eV | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | -0.9 eV | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| Energy Gap (ΔE) | 4.9 eV | Indicates kinetic stability and chemical reactivity. |

Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other chemical species. chemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netresearchgate.net

In the MEP map of this compound, the most negative potential (red/yellow regions) is expected around the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. These sites are the most likely to interact with electrophiles or engage in hydrogen bonding as acceptors. mdpi.com Regions of positive potential (blue) are anticipated around the hydrogen atoms of the amino group, making them favorable sites for interaction with nucleophiles or for acting as hydrogen bond donors.